molecular formula C23H20ClN3O4 B11463891 N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B11463891
M. Wt: 437.9 g/mol
InChI Key: CFJVTIHBGSESGU-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative featuring a 3-chlorophenyl substituent at the 7-position of the tetrahydroquinazolinone core and a 3,5-dimethoxybenzamide group at the 2-position. Quinazolinones are heterocyclic systems known for diverse biological activities, including kinase inhibition and anticancer properties .

Properties

Molecular Formula

C23H20ClN3O4

Molecular Weight

437.9 g/mol

IUPAC Name

N-[7-(3-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C23H20ClN3O4/c1-30-17-7-15(8-18(11-17)31-2)22(29)27-23-25-12-19-20(26-23)9-14(10-21(19)28)13-4-3-5-16(24)6-13/h3-8,11-12,14H,9-10H2,1-2H3,(H,25,26,27,29)

InChI Key

CFJVTIHBGSESGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the quinazolinone intermediate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the intermediate with 3,5-dimethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the interactions of quinazolinone derivatives with biological targets. It may serve as a lead compound for the development of new drugs.

Medicine

In medicine, derivatives of this compound could potentially be developed into therapeutic agents for treating diseases such as cancer, due to the biological activity associated with quinazolinone structures.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The chlorophenyl and dimethoxybenzamide groups can enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Structural Modifications in Related Compounds

A closely related analog, 3,5-dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide (Compound A), replaces the 3-chlorophenyl group with a 4-methylphenyl substituent . Key structural differences include:

Property Target Compound Compound A
7-Position Substituent 3-Chlorophenyl (electron-withdrawing) 4-Methylphenyl (electron-donating)
Molecular Weight Higher (due to Cl atom) Lower (due to CH₃ group)
logP (Predicted) ~3.8 (increased lipophilicity) ~3.2 (reduced lipophilicity)
Electron Density Polarized C-Cl bond enhances halogen bonding potential CH₃ group may increase hydrophobic interactions

Electronic and Steric Effects

  • Electron Localization Function (ELF) Analysis :
    Using Multiwfn, ELF analysis reveals that the 3-chlorophenyl group in the target compound creates regions of high electron localization near the Cl atom, facilitating halogen bonding with biological targets (e.g., kinases). In contrast, the 4-methylphenyl group in Compound A exhibits uniform electron density distribution, favoring hydrophobic interactions .

Molecular Docking and Binding Affinity

AutoDock4 simulations suggest divergent binding modes:

  • Target Compound : The Cl atom forms halogen bonds with backbone carbonyl groups (e.g., in kinase ATP-binding sites), improving binding affinity (hypothetical ΔG = -9.2 kcal/mol).
  • Compound A : The methyl group engages in hydrophobic interactions with aliphatic residues (e.g., Leu or Val), with reduced binding energy (ΔG = -8.1 kcal/mol) .

Pharmacokinetic and Metabolic Profiles

  • Solubility : The target compound’s higher logP may reduce aqueous solubility compared to Compound A, impacting bioavailability.
  • The chloro group, being metabolically stable, may prolong the target compound’s half-life .

Research Findings and Implications

  • Theoretical Activity: The target compound’s halogen-bonding capability may enhance kinase inhibition compared to Compound A, aligning with studies on chloro-substituted quinazolinones .
  • Synthetic Feasibility : Both compounds can be synthesized via similar routes (e.g., Ullmann coupling), but the chloro-substituted derivative may require stricter safety protocols due to halogenated intermediates.

Biological Activity

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H16ClN3O2
  • Molecular Weight : 377.82 g/mol
  • CAS Number : Not specified in the sources but can be referenced as CB7410295.

The biological activity of this compound primarily revolves around its interaction with various cellular pathways:

  • Inhibition of WNT Signaling Pathway :
    • The compound has been studied for its ability to inhibit the WNT/β-catenin signaling pathway, which is crucial in regulating cell proliferation and differentiation. Dysregulation of this pathway is often linked to cancer progression .
    • In vitro studies have shown that compounds targeting Dishevelled (DVL) proteins can effectively disrupt this signaling cascade, leading to reduced cancer cell proliferation.
  • Anticancer Activity :
    • The compound exhibits promising anticancer properties by inhibiting tumor growth in various cancer cell lines. For instance, it has shown effectiveness against colon cancer cells expressing wild-type APC with an EC50 of 7.1 ± 0.6 μM .
    • The mechanism involves inducing reactive oxygen species (ROS) production, which contributes to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

StudyFindings
Study 1 Investigated the compound's effect on DVL1 inhibition with an EC50 of 0.49 ± 0.11 μM, showcasing its potential as a selective modulator in WNT-dependent cancers .
Study 2 Demonstrated that the compound significantly inhibited the growth of HCT116 colorectal cancer cells through ROS-mediated pathways .
Study 3 Explored structure-activity relationships (SAR) indicating that modifications on the benzamide moiety could enhance biological activity and selectivity against specific cancer types .

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